molecular formula C17H15BrN4O3S B2967297 2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1788676-72-1

2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2967297
CAS No.: 1788676-72-1
M. Wt: 435.3
InChI Key: COGRBZNEDYALQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring attached to a sulfonamide group. The molecule also contains an imidazo[1,2-b]pyrazole core substituted with a furan-2-yl moiety at the 6-position.

Properties

IUPAC Name

2-bromo-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O3S/c18-13-4-1-2-6-16(13)26(23,24)19-7-8-21-9-10-22-17(21)12-14(20-22)15-5-3-11-25-15/h1-6,9-12,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGRBZNEDYALQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a complex heterocyclic structure that has garnered interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C16H17BrN4O3S
  • Molecular Weight: 421.30 g/mol

Structural Features

The compound features:

  • A bromine atom which may enhance its reactivity.
  • An imidazo[1,2-b]pyrazole moiety known for various biological activities.
  • A furan ring , contributing to its pharmacological properties.
  • A benzenesulfonamide group , which is often associated with anti-inflammatory and antibacterial activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to imidazo[1,2-b]pyrazole derivatives. For instance:

CompoundCell Line TestedIC50 (µM)Reference
This compoundMCF73.79
2-Bromo-N-(2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamideA54926.00

These studies demonstrate that modifications to the core structure can significantly influence cytotoxicity against various cancer cell lines.

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in vitro. In a recent study focusing on pyrazole derivatives:

CompoundTarget EnzymeIC50 (µM)Selectivity IndexReference
This compoundCOX-20.04High
Standard Drug (Diclofenac)COX-20.10N/A

This indicates that the compound may selectively inhibit COX-2 over COX-1, reducing potential gastrointestinal side effects associated with non-selective NSAIDs.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The imidazo[1,2-b]pyrazole scaffold is known to interfere with multiple signaling pathways involved in cell proliferation and inflammation.

Proposed Pathways

  • Inhibition of COX Enzymes: The compound likely inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of pro-inflammatory prostaglandins.
  • Induction of Apoptosis: The presence of the furan and imidazole rings may facilitate apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest: Evidence suggests that similar compounds can induce cell cycle arrest at the G0/G1 phase, preventing further proliferation.

Case Study 1: Anticancer Activity

In a study by Abdellatif et al., several derivatives based on pyrazole were synthesized and tested against various cancer cell lines, including MCF7 and A549. The study found that modifications to the substituents on the pyrazole core significantly influenced their anticancer activity, with some compounds exhibiting IC50 values below 5 µM, indicating potent activity against these cell lines .

Case Study 2: Anti-inflammatory Efficacy

A comparative analysis was conducted on several pyrazole derivatives for their COX inhibitory activities. Notably, the compound demonstrated a selectivity index significantly higher than that of traditional NSAIDs like diclofenac, suggesting its potential as a safer alternative for treating inflammatory conditions .

Comparison with Similar Compounds

Key Observations:

Electronic and Steric Effects: The bromine atom in the target compound introduces both steric bulk and electron-withdrawing effects, which may enhance electrophilic reactivity or influence binding interactions compared to methyl-substituted analogs .

Hydrophobicity :

  • The tetrahydronaphthalene substituent in increases hydrophobicity due to its fused bicyclic structure, which could enhance membrane permeability compared to the brominated or methylated derivatives.

Synthetic Accessibility :

  • Brominated aromatic systems (as in the target compound) often require halogenation steps under controlled conditions, whereas methylated analogs (e.g., ) may be synthesized via simpler alkylation protocols.

The bromine atom’s electronegativity might modulate such interactions differently than methyl or tetralin groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.